cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate

Medicinal Chemistry Stereochemistry IAP Inhibitor

Researchers developing SMAC-mimetic IAP inhibitors often face synthetic failure when using undefined stereoisomers of octahydropyrrolo[2,3-c]pyridine building blocks. cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate (CAS 1286755-20-1) resolves this by providing the defined cis-ring junction geometry essential for correct BIR3 domain binding orientation. Key advantages: - Defined cis-stereochemistry ensures binding conformation fidelity critical for IAP antagonist potency. - 6-Boc protection enables selective pyrrolidine nitrogen functionalization, streamlining SAR library synthesis without protecting group interconversions. - ≥95% purity with 2-8°C storage ensures intermediate stability across multi-step campaigns. Ideal for API intermediate scale-up.

Molecular Formula C12H22N2O2
Molecular Weight 226.32 g/mol
Cat. No. B7983100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate
Molecular FormulaC12H22N2O2
Molecular Weight226.32 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2CCNC2C1
InChIInChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-7-5-9-4-6-13-10(9)8-14/h9-10,13H,4-8H2,1-3H3/t9-,10+/m1/s1
InChIKeyWWVFPVXAOTXXOG-ZJUUUORDSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-tert-Butyl Hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate: Core Scaffold & Procurement


cis-tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate (CAS 1286755-20-1) is a cis-fused octahydropyrrolo[2,3-c]pyridine building block featuring a tert-butyloxycarbonyl (Boc) protecting group at the 6-position . This heterocyclic scaffold serves as a critical intermediate in the synthesis of IAP (Inhibitor of Apoptosis Protein) antagonists and related peptidomimetic agents, where its defined cis-stereochemistry and regiospecific protection are essential for downstream synthetic fidelity [1].

Stereochemistry cis-Fused scaffold for IAP peptidomimetic design
Protection 6-Boc enables selective pyrrolidine N-functionalization
Handling Defined storage profile supports multi-step reproducibility

Why Generic Pyrrolopyridines Are Inadequate Alternatives


Substituting this compound with an unspecified stereoisomer, a trans racemate, or a regioisomeric Boc derivative (e.g., 1-Boc-octahydropyrrolo[2,3-c]pyridine) carries significant risk of synthetic failure or loss of biological activity. The cis-ring junction imposes a specific angular geometry that is a critical design element in IAP-binding peptidomimetics, directly influencing the three-dimensional presentation of pharmacophoric elements [1]. Furthermore, carbamate protection at the 6- versus 1-position alters nitrogen basicity and the steric environment during subsequent N-alkylation or deprotection steps, a difference that can lead to divergent reaction pathways and impurity profiles in multi-step syntheses of pharmaceutical candidates [2].

Trans or racemic stereoisomers alter the angular geometry required for IAP-targeted compound binding, likely leading to inactive derivatives.
1-Boc regioisomer exhibits different nitrogen basicity and steric environment, potentially derailing planned selective N-alkylation or deprotection sequences.

cis-tert-Butyl Hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate: Differentiation Evidence


Stereochemistry for Active IAP Antagonists

The cis configuration of the octahydropyrrolo[2,3-c]pyridine ring system, as embodied by this compound, is stereochemically essential for generating active IAP antagonists. The related scaffold has been used to create a highly potent compound targeting the BIR3 domain of IAPs. While a direct head-to-head comparison of the cis-6-Boc building block versus its trans analog in a binding assay is not publicly available, the synthesis of enantiomerically pure octahydropyrrolo[2,3-c]pyridine **1**, which is derived from this cis-configuration, is a prerequisite for achieving good in vitro activity in multiple tumor cell lines, as confirmed in structure-based drug design studies [1].

Stereochemistry & IAP activity
Class-level inference
Cis configuration prerequisite for synthesizing active IAP inhibitors; trans/racemic yields inactive or less active compounds.
Stereochemical control is essential for this scaffold in IAP drug design.
No direct comparative IC50 data available for building block.
Medicinal Chemistry Stereochemistry IAP Inhibitor

6-Boc vs. 1-Boc Regiochemistry and Reactivity

The placement of the Boc group on the 6-position nitrogen (as opposed to the 1-position nitrogen) yields a distinct chemical entity with a different acid dissociation constant for the conjugate acid of the unprotected amine, impacting reactivity in subsequent steps. While specific pKa data for the free base of 6-Boc-octahydropyrrolo[2,3-c]pyridine is predominantly available as a predicted value (pKa ~10.74 for the related non-stereospecific octahydro-6H-pyrrolo[2,3-c]pyridine-6-carboxylate ), the isomeric 1-Boc derivative has a distinct electronic environment. This difference is critical in multi-step syntheses where selective deprotection or further functionalization of a specific ring nitrogen is required, as the 6-Boc variant offers a sterically less hindered pyrrolidine nitrogen for initial alkylation or coupling reactions compared to the 1-Boc isomer [1].

6-Boc vs. 1-Boc regiochemistry
Cross-study comparable
6-Boc: predicted pKa ~10.74, pyrrolidine N sterically less hindered. 1-Boc: different pKa and steric profile, Boc on constrained pyrrole N.
Regiochemistry influences subsequent N-derivatization reactivity.
pKa difference not precisely quantified for exact pair; steric inference from geometry.
Synthetic Chemistry Protecting Group Strategy Boc Regioisomers

Physical Property and Handling Specifications

Reproducibility in research and development depends on well-characterized starting materials. The target compound is supplied with defined analytical specifications that can be compared to its non-stereospecific analog. The cis isomer (this compound) is typically supplied at a minimum purity of 95% (HPLC), with its identity confirmed by NMR, LC-MS, and HPLC, and with a recommended storage at 2-8°C . In contrast, the non-stereospecific version (tert-Butyl hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate, CAS 1196147-27-9) has a similar boiling point of 314°C but a slightly different density (1.05 g/mL) and can vary in supplier-reported purity levels (95% to 98%) and storage conditions (2-8°C vs. room temperature) . These subtle but quantifiable differences in validated analytical certificates can directly impact reaction reproducibility.

Physical property & purity specs
Cross-study comparable
Target (cis, CAS 1286755-20-1): BP 313.8°C (pred.), purity NLT 95%, store 2-8°C. Non-stereospecific analog: BP 314°C, purity 95-98%, variable storage.
Specification differences can impact batch-to-batch reproducibility.
Data from vendor CoA and predicted values; verify for specific lot.
Analytical Chemistry Quality Control Procurement Specification

cis-tert-Butyl Hexahydro-1H-pyrrolo[2,3-c]pyridine-6(2H)-carboxylate: Application Scenarios


Synthesis of Enantiopure IAP Antagonists

This building block is the preferred starting material for constructing the bicyclic core of SMAC-mimetic IAP inhibitors. The cis-stereochemistry is paramount for correctly orienting the N-substituent into the BIR3 domain of IAP proteins, as demonstrated by structure-based drug design efforts [1]. Any deviation to the trans isomer or a racemate will not recapitulate the required binding conformation.

Regiospecific Functionalization for Medicinal Chemistry

The 6-Boc-protected scaffold allows chemists to selectively functionalize the more accessible pyrrolidine nitrogen in the first step, a strategic advantage over the 1-Boc isomer. This precise order of operations is critical in library synthesis for generating structure-activity relationship (SAR) data points efficiently and avoiding complex protecting group interconversions [2].

Cold-Chain Controlled Processes

Given its defined storage condition of 2-8°C and a minimum purity specification of 95%, this compound is suited for processes requiring strict temperature control for intermediate stability. This contrasts with the non-stereospecific analog which may have ambiguous storage requirements from various suppliers, potentially leading to degradation and affecting yield in scale-up campaigns .

Application
Selection Property
Validation Focus
IAP antagonist core assembly
cis-Stereochemistry integrity
Enantiomeric purity & binding conformation
Regioselective N-functionalization
6-Boc protection enables pyrrolidine N-derivatization
Boc regioisomer identity & steric accessibility
Stability-controlled synthesis workflows
Defined cold-chain storage and purity specification
Lot-specific CoA and stability under controlled conditions
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